molecular formula C8H18ClNO B13472013 2,2-Diethylmorpholine hydrochloride

2,2-Diethylmorpholine hydrochloride

Cat. No.: B13472013
M. Wt: 179.69 g/mol
InChI Key: DYLOBXOFEGLGIQ-UHFFFAOYSA-N
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Description

2,2-Diethylmorpholine hydrochloride is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of two ethyl groups attached to the second carbon of the morpholine ring, and it is typically found in its hydrochloride salt form. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylmorpholine hydrochloride typically involves the reaction of diethanolamine with ethylating agents under controlled conditions. One common method is the dehydration of diethanolamine using concentrated sulfuric acid, followed by ethylation. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is usually purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of 2,2-Diethylmorpholine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-Diethylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit key metabolic enzymes.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the ethyl groups.

    2,6-Dimethylmorpholine: Another derivative with methyl groups instead of ethyl groups.

    N-Ethylmorpholine: A compound with a single ethyl group attached to the nitrogen atom.

Comparison: 2,2-Diethylmorpholine hydrochloride is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. Compared to morpholine, it has increased lipophilicity and potentially different pharmacokinetic properties. The presence of ethyl groups can also affect its binding affinity to molecular targets, making it distinct from other morpholine derivatives.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2,2-diethylmorpholine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-8(4-2)7-9-5-6-10-8;/h9H,3-7H2,1-2H3;1H

InChI Key

DYLOBXOFEGLGIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCO1)CC.Cl

Origin of Product

United States

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